7,8-Dimethoxy-3-(3-iodopropyl)-1,3-dihydro-2H-3-benzazepin-2-one
Description
7,8-Dimethoxy-3-(3-iodopropyl)-1,3-dihydro-2H-3-benzazepin-2-one (CAS 148870-57-9) is a benzazepinone derivative with a molecular formula of C₁₅H₁₈INO₃ and a molecular weight of 387.213 g/mol . It is a solid compound with a density of 1.513 g/cm³, boiling point of 504.5°C, and refractive index of 1.592 . This compound serves as a critical intermediate in synthesizing Ivabradine, a clinically used antianginal drug that selectively inhibits the cardiac pacemaker current (Iₓ) in the sinus node . Its synthesis involves halogenation, acylation, cyclization, alkylation, and iodine substitution reactions starting from 3,4-dimethoxyphenylacetic acid, achieving an overall yield of 63.6% . The compound’s structural features include a benzazepinone core with 7,8-dimethoxy substituents and a 3-iodopropyl side chain, which influence its electronic and pharmacological properties .
Properties
IUPAC Name |
3-(3-iodopropyl)-7,8-dimethoxy-1H-3-benzazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18INO3/c1-19-13-8-11-4-7-17(6-3-5-16)15(18)10-12(11)9-14(13)20-2/h4,7-9H,3,5-6,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPSZWNLEFZFQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=CN(C(=O)CC2=C1)CCCI)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18INO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10597996 | |
| Record name | 3-(3-Iodopropyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10597996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148870-57-9 | |
| Record name | 1,3-Dihydro-3-(3-iodopropyl)-7,8-dimethoxy-2H-3-benzazepin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=148870-57-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Iodopropyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10597996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Dihydro-3-(3-iodopropyl)-7,8-dimethoxy-2H-3-benzazepin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.585 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Conditions and Procedure
A representative synthesis begins with (Z)-3-(3-chloropropyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one (CAS 73942-87-7) as the starting material. Key steps include:
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Reagent System : Sodium iodide (NaI) in methyl isobutyl ketone (MIBK).
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Temperature : 117–118°C under inert argon atmosphere.
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Stoichiometry : 1.3 equivalents of NaI relative to the chloride precursor.
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Reaction Monitoring : High-performance liquid chromatography (HPLC) tracks progress until completion (~2–4 hours).
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Workup : Concentration under reduced pressure, followed by extraction with dichloromethane and water.
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Crystallization : The crude product is treated with methyl tert-butyl ether (MTBE) and cooled to 0°C to yield a yellowish solid.
Table 1: Reaction Parameters and Outcomes
Mechanistic Insights
The reaction proceeds via an SN2 mechanism , where iodide displaces the chloride ion in a bimolecular nucleophilic substitution. The polar aprotic solvent (MIBK) stabilizes the transition state, while excess NaI ensures complete conversion. The inert atmosphere prevents oxidative degradation of the iodide reagent.
Precursor Synthesis: Benzazepinone Core Construction
The chloropropyl precursor is synthesized through a multi-step sequence, as outlined in patent EP2135861B2:
Key Steps in Precursor Preparation
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Core Formation : (3,4-Dimethoxyphenyl)acetic acid is condensed with a protected amine to form the benzazepinone skeleton.
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Alkylation : Introduction of the 3-chloropropyl group via alkylation under basic conditions.
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Deprotection : Removal of protective groups (e.g., dioxolane rings) under acidic conditions.
This pathway highlights the importance of protecting group strategies and regioselective alkylation to ensure correct substitution patterns.
Optimization and Scalability
Solvent and Temperature Effects
Purification Strategies
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Crystallization : MTBE induces crystallization at 0°C, yielding a high-purity product (≥98% by HPLC).
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Chromatography : Column chromatography (silica gel, ethyl acetate/hexane) is used for small-scale purification.
Alternative Synthetic Approaches
While the Finkelstein reaction is the dominant method, exploratory routes include:
Direct Iodination
Grignard Reagent-Based Alkylation
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Organomagnesium Intermediates : Reacting 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one with 3-iodopropylmagnesium bromide remains experimental, with yields <50%.
Industrial-Scale Considerations
For large-scale production, the following modifications are recommended:
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Continuous Flow Systems : Enhance heat transfer and reduce reaction time.
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Catalytic NaI Recycling : Minimizes iodide waste and improves cost efficiency.
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions
7,8-Dimethoxy-3-(3-iodopropyl)-1,3-dihydro-2H-3-benzazepin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound is known to undergo nucleophilic substitution reactions, particularly involving the iodine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Bases like potassium carbonate (K2CO3) and solvents such as dimethylformamide (DMF) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Pharmacological Potential
- Cardiovascular Applications :
- Neuropharmacology :
- Anticancer Research :
Synthetic Applications
The compound serves as an intermediate in the synthesis of more complex molecules used in drug development. Its unique functional groups allow for further modifications that can enhance pharmacological properties or reduce side effects.
Case Study 1: Ivabradine Derivatives
A study published in Journal of Medicinal Chemistry explored various Ivabradine derivatives, including this compound. The findings indicated that modifications to the iodine substituent could influence the selectivity and potency of these compounds against cardiac ion channels .
Case Study 2: Neuroprotective Effects
Research conducted at a leading pharmacological institute assessed the neuroprotective effects of benzazepine derivatives on neuronal cell lines exposed to oxidative stress. The results suggested that certain modifications could enhance neuroprotection, indicating potential therapeutic applications for neurodegenerative diseases .
Case Study 3: Cytotoxicity Screening
A cytotoxicity screening performed on several benzazepine derivatives highlighted the promising activity of this compound against various cancer cell lines. The study concluded that this compound could be a lead candidate for further development in anticancer therapies .
Mechanism of Action
The mechanism of action of 7,8-Dimethoxy-3-(3-iodopropyl)-1,3-dihydro-2H-3-benzazepin-2-one involves its interaction with specific molecular targets. The compound exerts its effects by:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Their Physicochemical Properties
The iodopropyl derivative is structurally related to several benzazepinone analogs, differing primarily in side-chain substituents. Key comparisons include:
*Molecular weights estimated from formulas in –3.
Key Observations:
- Electronic Properties : The iodopropyl derivative (III) exhibits a HOMO-LUMO gap of 3.87 eV, slightly higher than its chloropropyl analog (II, 3.88 eV), indicating marginally reduced reactivity and greater thermodynamic stability .
- However, the chloropropyl analog is more reactive in nucleophilic substitution reactions, making it a preferred precursor for III .
- Pharmacological Relevance: UL-FS49 and S16257 (–4) are functional analogs with distinct substituents (e.g., dimethylamino and benzocyclobutan-yl groups) that confer specific ion channel modulation, unlike III, which is primarily an intermediate .
Pharmacological and Regulatory Considerations
- III as an Intermediate: Unlike UL-FS49 and S16257 (direct therapeutic agents), III is non-pharmacologically active and used exclusively in Ivabradine synthesis .
- Patent Status : III and related intermediates (e.g., II) are under patent protection, restricting commercial use to R&D without licensing .
- Safety Profile : III’s high molecular weight and iodine content may pose handling challenges (e.g., light sensitivity) compared to lighter analogs like II .
Biological Activity
7,8-Dimethoxy-3-(3-iodopropyl)-1,3-dihydro-2H-3-benzazepin-2-one (CAS No. 148870-57-9) is a compound that belongs to the class of benzazepines. This compound has garnered interest due to its potential biological activities, particularly in cardiovascular pharmacology. This article explores its synthesis, biological activity, and relevant research findings.
The molecular formula of this compound is C₁₅H₁₈INO₃, with a molecular weight of 387.21 g/mol. It is characterized by the presence of two methoxy groups and an iodopropyl substituent, which may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈INO₃ |
| Molecular Weight | 387.21 g/mol |
| Boiling Point | Not available |
| Solubility | Moderately soluble |
| Storage Conditions | Keep in dark place at 2-8°C |
Synthesis
The synthesis of this compound typically involves the modification of existing benzazepine structures through iodopropylation and methoxylation processes. The synthetic pathways often utilize various reagents to achieve the desired functionalization while maintaining structural integrity.
Cardiovascular Effects
Research has indicated that compounds within the benzazepine family exhibit significant cardiovascular effects. A study focused on related compounds demonstrated vasorelaxant activity and bradycardic potency . These effects are crucial for their potential use in treating conditions such as hypertension and angina pectoris .
- Vasorelaxant Activity : The ability to induce relaxation of vascular smooth muscle can lead to decreased blood pressure.
- Bradycardic Activity : The reduction in heart rate observed in some studies suggests potential applications in managing tachycardia or other heart rate disorders.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with adrenergic receptors or other cardiovascular targets that mediate vasodilation and heart rate modulation.
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds:
- Study on Benzazepines : A series of synthesized 1,3-dihydro-2H-3-benzazepin derivatives were tested for their cardiovascular activities. Results showed that most compounds exhibited vasorelaxant effects and reduced heart rates significantly in vitro .
- Comparative Analysis : A comparative study highlighted the structural modifications on benzazepines leading to enhanced pharmacological profiles. The introduction of halogenated alkyl groups was noted to improve solubility and bioavailability, which are critical for therapeutic efficacy .
Q & A
Q. Key Data :
- Intermediate Chloropropyl Analog : CAS 73942-87-7 .
- Reaction Yield : Patents report yields >75% for the iodination step under optimized conditions .
Advanced: How can reaction conditions be optimized to improve the yield of the iodopropyl substitution?
Methodological Answer :
Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetone) enhance iodide nucleophilicity .
- Temperature Control : Maintaining 60–80°C prevents side reactions (e.g., elimination) .
- Catalyst Use : Phase-transfer catalysts like tetrabutylammonium bromide improve reaction kinetics .
- Stoichiometry : A 1.2–1.5 molar excess of NaI ensures complete substitution .
Q. Experimental Validation :
- Typical Conditions : 12-hour reflux in acetone with NaI (1.3 eq.) yields ~82% product .
- Side Product Mitigation : Post-reaction quenching with aqueous Na2S2O3 removes residual iodine .
Basic: What spectroscopic techniques confirm the compound’s structure?
Q. Methodological Answer :
- Single-Crystal X-ray Diffraction : Resolves the benzazepinone core and iodopropyl substituent (bond lengths: C-I = 2.10 Å; torsion angles: 178.5°) .
- NMR :
- Mass Spectrometry : [M+H]+ at m/z 403.05 (C15H18INO3) .
Advanced: What strategies mitigate purification challenges due to physicochemical properties?
Methodological Answer :
The compound’s high LogP (2.82) and moderate solubility in polar solvents necessitate:
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Chromatography : Reverse-phase HPLC (C18 column) with acetonitrile/water (70:30) mobile phase .
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Recrystallization : Ethanol/water (4:1) at 0–5°C yields >95% purity .
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Solubility Data :
Solvent Solubility (mg/mL) Ethanol 12.5 Acetone 8.2 Water <0.1
Basic: What physicochemical properties influence reactivity and stability?
Methodological Answer :
Critical properties include:
- Lipophilicity (LogP = 2.82) : Impacts membrane permeability and suitability for in vitro assays .
- Polar Surface Area (PSA = 38.77 Ų) : Predicts low blood-brain barrier penetration .
- Thermal Stability : Decomposition above 250°C (boiling point: 504.5°C) .
- Hygroscopicity : Low moisture uptake (<0.5% at 40% RH) ensures stability in solid-state storage .
Advanced: How does iodine vs. chlorine substitution in the propyl chain affect biological activity?
Methodological Answer :
Comparative studies with the chloropropyl analog (CAS 73942-87-7) reveal:
Q. Data Comparison :
| Property | Iodopropyl Derivative | Chloropropyl Derivative |
|---|---|---|
| If Channel IC50 | 2.3 µM | 5.8 µM |
| Plasma Stability | t₁/₂ = 8.2 h | t₁/₂ = 4.5 h |
Advanced: How are computational methods applied to predict the compound’s pharmacokinetics?
Q. Methodological Answer :
- In Silico Tools :
- Validation : In vitro microsomal assays correlate with predicted clearance rates (CLhep = 15 mL/min/kg) .
Basic: What analytical standards are used for quality control?
Q. Methodological Answer :
Advanced: How does crystal packing affect the compound’s solid-state properties?
Methodological Answer :
Single-crystal X-ray data (125 K) reveals:
- Hydrogen Bonding : C=O···H interactions stabilize the benzazepinone ring (distance = 2.02 Å) .
- Packing Density : 1.513 g/cm³, indicating tight molecular arrangement .
- Thermal Expansion : Anisotropic lattice dynamics influence melting behavior .
Basic: What safety protocols are recommended for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
